
(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a methoxy group and an enone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid typically involves the reaction of 3-methoxypyrrolidine with a suitable enone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the enone linkage. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the pure compound from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The enone functional group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The enone can be reduced to form alcohols or alkanes.
Substitution: The methoxy group on the pyrrolidine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The enone functional group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound also contains a pyrrolidine ring and a methoxy group, but differs in the presence of a phenyl group instead of an enone.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in having a methoxy group and an enone functional group, but with a naphthalene ring system.
Uniqueness
(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid is unique due to its specific combination of a pyrrolidine ring, methoxy group, and enone functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propiedades
IUPAC Name |
(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-14-7-4-5-10(6-7)8(11)2-3-9(12)13/h2-3,7H,4-6H2,1H3,(H,12,13)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQOJGWNFONWBI-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



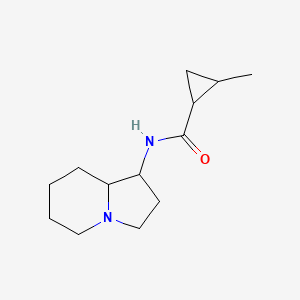
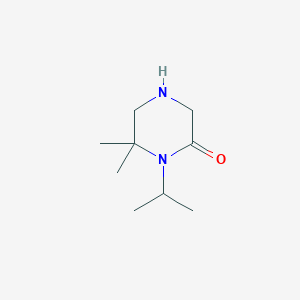

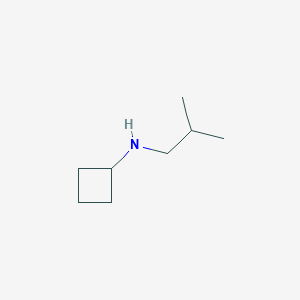
![[Amino(3-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1489447.png)

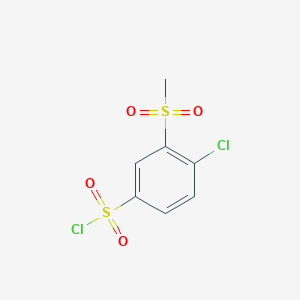

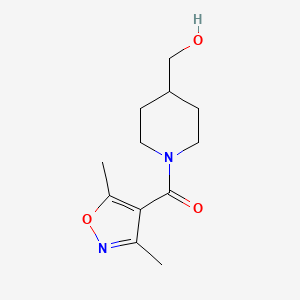
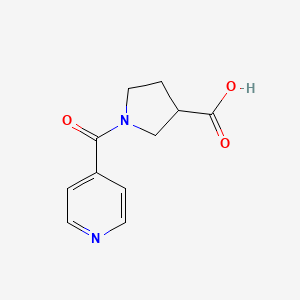

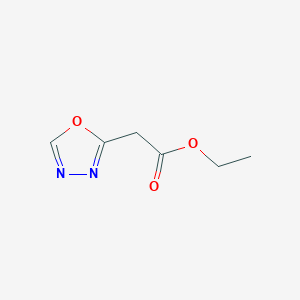
![2,3-Dimethyl-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1489462.png)
